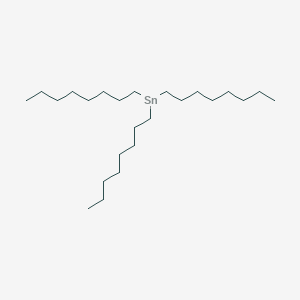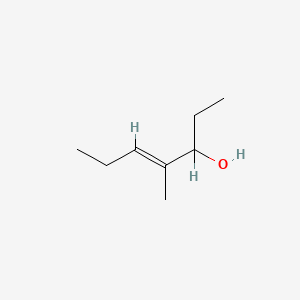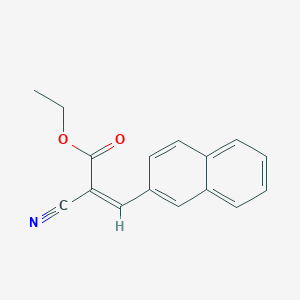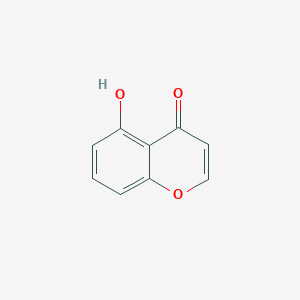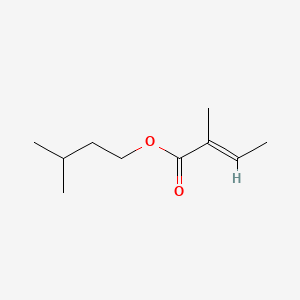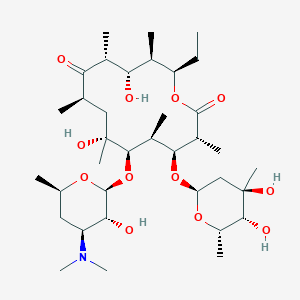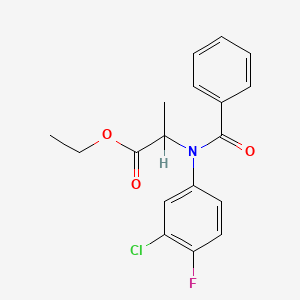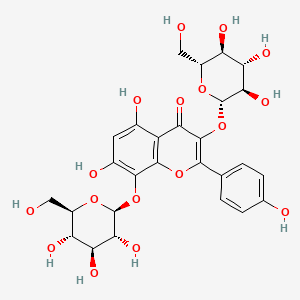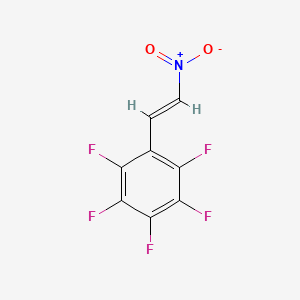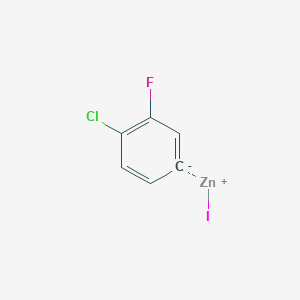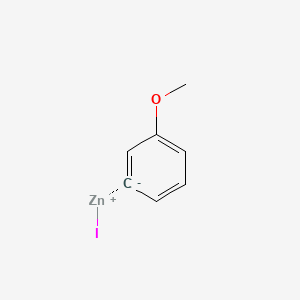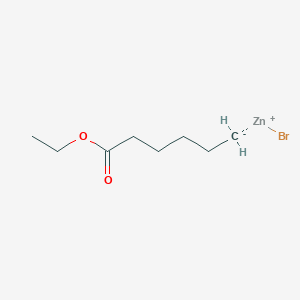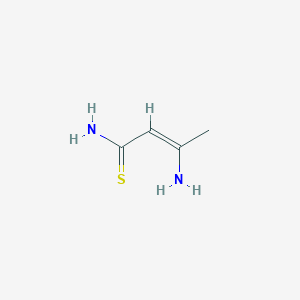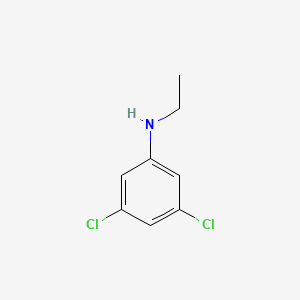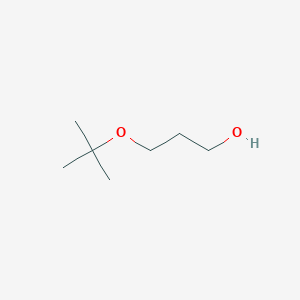
3-tert-Butyloxy-1-propanol
説明
“3-tert-Butyloxy-1-propanol” is a chemical compound with the molecular formula (CH3)3COCH2CH2CH2OH . It has a molecular weight of 132.20 .
Molecular Structure Analysis
The molecular structure of “3-tert-Butyloxy-1-propanol” is represented by the formula (CH3)3COCH2CH2CH2OH . This indicates that the molecule consists of a propyl (propanol) group attached to a tert-butyl group via an oxygen atom.
Physical And Chemical Properties Analysis
“3-tert-Butyloxy-1-propanol” has a refractive index of n20/D 1.422 and a density of 0.891 g/mL at 20 °C (lit.) .
科学的研究の応用
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of compounds structurally related to 3-tert-Butyloxy-1-propanol, such as ethyl tert-butyl ether (ETBE), indicates the complexity of microbial degradation pathways in soil and groundwater. Microorganisms capable of degrading ETBE, a compound with a similar tert-butyl group, through aerobic processes have been identified. This suggests potential environmental pathways for the breakdown of similar compounds, highlighting the importance of understanding microbial interactions with these substances for environmental management and remediation efforts (Thornton et al., 2020).
Antioxidant Activity and Applications
Studies on synthetic phenolic antioxidants (SPAs), which share structural similarities with 3-tert-Butyloxy-1-propanol, shed light on their widespread use in preventing oxidative reactions in various industrial and commercial products. The environmental occurrence, human exposure, and toxicity of SPAs, such as butylated hydroxytoluene (BHT), have been extensively reviewed, offering insights into the potential health and environmental impacts of related compounds. Such research underscores the necessity for safer, environmentally friendly alternatives with similar antioxidative properties (Liu & Mabury, 2020).
Downstream Processing in Biotechnology
The downstream processing of biologically produced diols, including 1,3-propanediol, which can be related to the production or degradation pathways of 3-tert-Butyloxy-1-propanol, has been critically reviewed. The separation technologies discussed, such as aqueous two-phase extraction and pervaporation, offer valuable perspectives for improving the efficiency and sustainability of processing compounds with functionalities similar to 3-tert-Butyloxy-1-propanol. This highlights the compound's potential role in biotechnological applications and the importance of innovative separation techniques (Xiu & Zeng, 2008).
Nonchromatographic Bioseparation Processes
The application of three-phase partitioning (TPP) in the bioseparation of bioactive molecules from natural sources presents a green, efficient, and scalable approach that could potentially be applied to compounds like 3-tert-Butyloxy-1-propanol. TPP's versatility in separating proteins, enzymes, plant oils, and small molecule organic compounds from complex mixtures without chromatography offers an elegant solution for purifying and processing bioactive compounds for food, cosmetics, and medicinal uses (Yan et al., 2018).
Safety And Hazards
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWMSKPKHLXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407858 | |
| Record name | 3-tert-Butyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyloxy-1-propanol | |
CAS RN |
80783-53-5 | |
| Record name | 3-(1,1-Dimethylethoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80783-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



